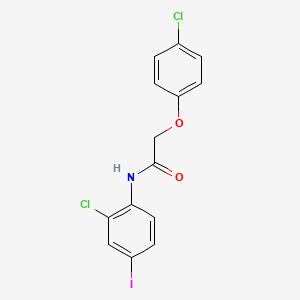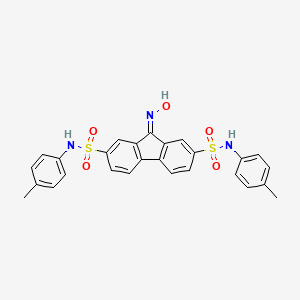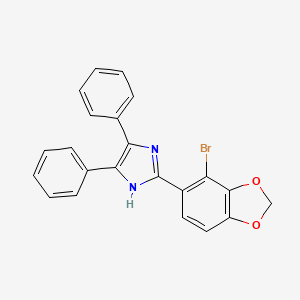
N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” is an organic compound that belongs to the class of acetamides This compound features a complex structure with both chloro and iodo substituents on the phenyl ring, as well as a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” typically involves multiple steps:
Formation of the Phenyl Acetamide Core: This can be achieved by reacting 2-chloro-4-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Chlorophenoxy Group: The resulting intermediate can then be reacted with 4-chlorophenol in the presence of a suitable coupling agent like potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and iodo groups on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehalogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies:
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)acetamide
- N-(2-chloro-4-bromophenyl)-2-(4-chlorophenoxy)acetamide
Comparison
- Uniqueness : The presence of the iodo group in “N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide” can impart unique reactivity and biological activity compared to its fluoro and bromo analogs.
- Reactivity : Iodo compounds are generally more reactive in substitution reactions compared to their fluoro and bromo counterparts.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(17)7-12(13)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBJQXPHYWGRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichloro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B5995729.png)

![[5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B5995739.png)
![N~1~-ALLYL-2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5995746.png)
![3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5995757.png)
![4-amino-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5995763.png)
![methyl (2S)-1-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B5995769.png)
![1-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B5995771.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine](/img/structure/B5995774.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5995790.png)
![6-deoxy-N-[3-nitro-5-(phenylthio)phenyl]hexopyranosylamine](/img/structure/B5995796.png)
![1-oxo-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B5995800.png)
![[3-Methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl]-(4-phenylazepan-1-yl)methanone](/img/structure/B5995801.png)
